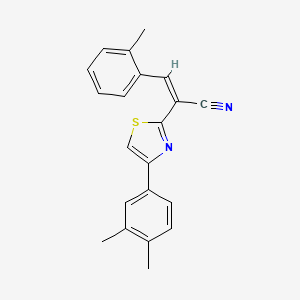

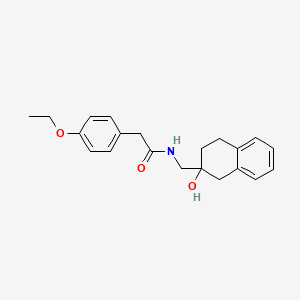

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile, is a molecule that is presumed to contain a thiazole ring and acrylonitrile moiety, similar to the structures described in the provided papers. The papers discuss related compounds with acrylonitrile groups and aromatic systems, which can offer insights into the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of similar compounds, such as those described in the papers, typically involves base-catalyzed reactions of corresponding aldehydes with acetonitrile derivatives. For instance, the synthesis of (Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile was achieved by reacting indole-3-carboxaldehyde with thiophene-3-acetonitrile . This suggests that the compound of interest could potentially be synthesized through a similar base-catalyzed reaction involving a 3,4-dimethylphenylthiazole aldehyde and o-tolyl acetonitrile.

Molecular Structure Analysis

The molecular structure of related compounds shows that the acrylonitrile group is planar and exhibits Z geometry, which is consistent across different aromatic systems . The dihedral angles between the acrylonitrile unit and the aromatic rings are significant, indicating that the molecule is not entirely planar. This information can be extrapolated to suggest that the compound of interest may also exhibit a planar acrylonitrile group with Z geometry and non-coplanar aromatic systems.

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions of the compounds, the presence of the acrylonitrile group in similar molecules suggests reactivity towards nucleophiles due to the electron-deficient carbon of the nitrile group. This could lead to various addition reactions, potentially including cyclization or conjugate addition, depending on the reaction conditions and the nucleophiles present.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest can be inferred from the related compounds. For example, the molecules described tend to form crystalline structures with specific space groups . Intermolecular hydrogen bonding, as observed in the indole derivative with methoxy groups, could influence the solubility and melting points of these compounds . The presence of multiple aromatic systems and substituents like methyl groups would affect the compound's hydrophobicity and potentially its UV/Vis absorption properties.

Wissenschaftliche Forschungsanwendungen

Chemistry and Biochemistry

Acrylonitrile and its derivatives, including (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile, have been extensively studied for their industrial and biochemical applications. Acrylonitrile is used to synthesize polyacrylamide, which serves various applications such as soil conditioning, wastewater treatment, and in the cosmetic, paper, and textile industries. The study of acrylonitrile's formation in food and its effects on human health has also been a significant area of research, highlighting the importance of understanding the chemistry and safety of such compounds (Friedman, 2003).

Material Science

Nanoscale Yttria-stabilized zirconia (YSZ) thin films show promise in enhancing the efficiency of devices like solid oxide fuel cells due to their increased oxygen ion conductance at intermediate temperatures. The variability in reported ionic conductivity highlights the importance of understanding how structural properties, such as lattice parameter and grain morphology, influence electrochemical properties. This research area demonstrates the potential for innovative applications of complex materials in energy technologies (Jiang & Hertz, 2014).

Pharmacological and Toxicological Studies

The pharmacological and toxicological profiles of acrylonitrile and related compounds are critical for assessing their safety and efficacy in various applications, including potential therapeutic uses. Studies on compounds like acryloylfentanyl, which is a synthetic opioid and a structural analogue of fentanyl, shed light on the importance of chemical structure in determining biological activity and toxicity. These investigations contribute to the development of new therapeutic agents and the safe application of chemical compounds in medicine (Ujváry et al., 2017).

Environmental and Health Impacts

Understanding the environmental and health impacts of acrylonitrile and its derivatives is crucial for developing safer and more sustainable chemical processes. The production of acrylonitrile from biomass, as an alternative to petrochemical processes, highlights the ongoing efforts to create environmentally friendly production methods. However, challenges remain in achieving high yields from non-food biomass sources and competing with traditional processes. This research area underscores the need for innovative solutions to reduce the environmental footprint of chemical manufacturing (Grasselli & Trifiró, 2016).

Eigenschaften

IUPAC Name |

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2S/c1-14-8-9-18(10-16(14)3)20-13-24-21(23-20)19(12-22)11-17-7-5-4-6-15(17)2/h4-11,13H,1-3H3/b19-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJFCBWLAICPKF-ODLFYWEKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3C)/C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2550180.png)

![N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2550183.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2550184.png)

![1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole](/img/structure/B2550185.png)

![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-propylpiperidine-4-carboxamide](/img/structure/B2550186.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5S,6R)-5-acetyloxy-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2550188.png)

![2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2550189.png)

![6-(3,6-Dihydro-2H-pyridin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2550193.png)

![butyl 6-[(5E)-5-[3-(6-butoxy-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2550195.png)

![6,7-Dimethylbenzo[d]thiazol-2-amine](/img/structure/B2550199.png)